molecular formula C18H21ClN2O3 B4581093 N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea

Cat. No.: B4581093
M. Wt: 348.8 g/mol
InChI Key: HGVORRYUCRUFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1240702 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Reactions

    • N,N'-dimethoxy-N,N'-dimethylurea has been synthesized and used as a carbonyl dication equivalent in organometallic addition reactions, particularly for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).
  • Corrosion Inhibition

    • Certain urea derivatives, such as 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have shown effective corrosion inhibition properties for mild steel in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).
  • Environmental Analysis

    • Techniques have been developed for the analysis of similar compounds, such as triclocarban (a polychlorinated phenyl urea pesticide), in aquatic environments using liquid chromatography electrospray ionization mass spectrometry (Halden & Paull, 2004).
  • Pharmacology and Drug Discovery

    • The discovery of nonpeptide agonists of certain receptors, such as the urotensin-II receptor, involved compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one. Such discoveries are crucial for pharmacological research and potential drug development (Croston et al., 2002).
  • Photocatalysis and Environmental Remediation

    • Studies on simultaneous production of hydrogen and degradation of organic pollutants, like 4-chlorophenol and urea, using modified titania photocatalysts, indicate potential applications in environmental remediation and clean energy production (Kim, Monllor-Satoca, & Choi, 2012).
  • Optoelectronics and Material Science

    • Research on electronic, optical, and nonlinear optical properties of chalcone derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, indicates their potential application in optoelectronic device fabrications due to superior properties (Shkir et al., 2018).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-4-15(12-5-7-13(19)8-6-12)20-18(22)21-16-11-14(23-2)9-10-17(16)24-3/h5-11,15H,4H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVORRYUCRUFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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